1-Bromo-4-fluorocyclohexane

Conformational Analysis Cyclohexane Stereochemistry Drug Design

1-Bromo-4-fluorocyclohexane (CAS 1780553-11-8) is a 1,4-disubstituted cyclohexane scaffold bearing bromine and fluorine substituents that serve as handles for sequential, chemoselective transformations. The combination of a good leaving group (Br) and a metabolically stable C–F bond makes this compound a versatile intermediate for constructing drug-like molecules and liquid-crystalline materials.

Molecular Formula C6H10BrF
Molecular Weight 181.05 g/mol
Cat. No. B13336962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-fluorocyclohexane
Molecular FormulaC6H10BrF
Molecular Weight181.05 g/mol
Structural Identifiers
SMILESC1CC(CCC1F)Br
InChIInChI=1S/C6H10BrF/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2
InChIKeyUCZPDLQXVVOOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-fluorocyclohexane: A Bifunctional Cyclohexyl Building Block for Medicinal Chemistry and Advanced Materials


1-Bromo-4-fluorocyclohexane (CAS 1780553-11-8) is a 1,4-disubstituted cyclohexane scaffold bearing bromine and fluorine substituents that serve as handles for sequential, chemoselective transformations . The combination of a good leaving group (Br) and a metabolically stable C–F bond makes this compound a versatile intermediate for constructing drug-like molecules and liquid-crystalline materials [1]. Sourcing from suppliers such as Leyan guarantees a minimum purity of 98%, meeting the specifications required for reproducible research and process chemistry .

Why 1-Bromo-4-fluorocyclohexane Cannot Be Replaced by a Generic Cyclohexyl Halide: The Role of Conformational Bias and Orthogonal Reactivity


Simple cyclohexyl bromides or fluorides lack the dual reactivity and predictable three-dimensional shape of 1-bromo-4-fluorocyclohexane. The 1,4-substitution pattern creates a well-defined conformational equilibrium where the interplay of steric and electronic effects dictates the spatial orientation of the bromine and fluorine atoms [1][2]. This conformational bias directly influences the stereochemical outcome of subsequent reactions and the physicochemical properties of the final products, particularly in applications demanding rigid, facially polarized motifs such as negative-dielectric-anisotropy liquid crystals [3]. Using a random cyclohexyl halide mixture forfeits the ability to predict and exploit these stereoelectronic effects.

1-Bromo-4-fluorocyclohexane: Quantitative Evidence of Differentiation from Closest Analogs


Predictable Conformational Bias: Trans Isomer Strongly Favors Diequatorial Orientation Over Cis and Dichloro Analogs

The conformational preference of 1-bromo-4-fluorocyclohexane can be quantified using established A-values for bromine (0.6 kcal/mol) and fluorine (0.25 kcal/mol) [1][2]. For trans-1-bromo-4-fluorocyclohexane, the calculated energy difference between the diequatorial (both substituents equatorial) and diaxial conformers is ΔG° = 0.85 kcal/mol, yielding a predicted equilibrium ratio of 4.2:1 in favor of the diequatorial conformer at 25°C. In contrast, cis-1-bromo-4-fluorocyclohexane has a smaller energy difference of ΔG° = 0.35 kcal/mol between its two conformers, leading to a 1.8:1 ratio and a less defined conformational preference [3]. The trans isomer therefore provides greater conformational homogeneity, which is critical for applications requiring a single, well-defined molecular shape for target binding.

Conformational Analysis Cyclohexane Stereochemistry Drug Design

Computational Validation: QCISD/6-311+G(2df,p) Calculations Confirm Relative Energies of 1,4-Dihalocyclohexane Conformers

High-level ab initio calculations (QCISD/6-311+G(2df,p)) on 1,4-dihalocyclohexanes, including the bromo-fluoro pair, provide a benchmark for the relative energies of diaxial, axial-equatorial, and diequatorial conformers [1]. These calculations are in good agreement with experimental electron diffraction data, confirming that the 1,4-dihalocyclohexane scaffold adopts predictable geometries [1]. While the publication reports the full set of relative energies, the key finding is that the 1,4-disubstitution pattern leads to a well-behaved conformational landscape that can be tuned by the choice of halogens. The bromine-fluorine combination offers a unique balance of steric demand and electronic character compared to the dichloro or dibromo analogues.

Computational Chemistry Conformational Energy Dihalocyclohexanes

Orthogonal Reactivity Profile: Bromine as a Selective Leaving Group While Fluorine Remains Intact

1-Bromo-4-fluorocyclohexane enables sequential functionalization by exploiting the large difference in leaving-group ability between bromine and fluorine. The C–Br bond (bond dissociation energy ≈ 68 kcal/mol) is significantly weaker than the C–F bond (BDE ≈ 107 kcal/mol) [1]. This allows for selective Grignard formation, nucleophilic substitution, or palladium-catalyzed cross-coupling at the bromine-bearing carbon while the fluorine substituent remains inert . In contrast, 1,4-dichlorocyclohexane offers less discrimination between the two C–Cl bonds, and 1-chloro-4-fluorocyclohexane may suffer from slower oxidative addition. The bromine-fluorine pair thus provides a practical 'reaction fork' that simplifies synthetic planning and purification.

Chemoselectivity Cross-Coupling Nucleophilic Substitution

Validated Intermediate for Liquid-Crystalline Materials: Structural Motif in Patented Fluorocyclohexane Derivatives

U.S. Patent 6,056,895 explicitly claims fluorocyclohexane derivatives for use in liquid-crystalline media, highlighting the value of the 1,4-disubstituted fluorocyclohexane core for generating negative dielectric anisotropy [1]. 1-Bromo-4-fluorocyclohexane serves as a direct precursor to these patented structures through simple cross-coupling or nucleophilic displacement of the bromine atom. The patent literature teaches that the fluorine atom at the 4-position is critical for achieving the required dipole moment and mesophase stability, while the bromine at the 1-position provides a convenient entry point for introducing the desired side chains [1].

Liquid Crystals Dielectric Anisotropy Materials Chemistry

Commercial Availability at Research-Grade Purity (98%) from Leyan

1-Bromo-4-fluorocyclohexane is commercially available from Leyan (Product No. 1546019) with a certified purity of 98% . This purity level exceeds the typical 95% specification offered by many catalog suppliers for similar halogenated cyclohexanes, reducing the need for costly in-house purification before use in sensitive catalytic reactions or biological assays. The compound is supplied with full analytical documentation, including CAS registry (1780553-11-8), molecular formula (C₆H₁₀BrF), and molecular weight (181.05 g/mol) .

Procurement Supply Chain Quality Control

Where 1-Bromo-4-fluorocyclohexane Outperforms Generic Cyclohexyl Halides: Key Application Scenarios


Synthesis of Conformationally Constrained Drug Candidates

Medicinal chemists use 1-bromo-4-fluorocyclohexane to install a 4-fluorocyclohexyl group into lead compounds. The strong conformational preference of the trans isomer (ΔG° = 0.85 kcal/mol favoring diequatorial) ensures that the fluorocyclohexyl ring adopts a predictable chair geometry, which can enhance target binding and reduce entropic penalties upon binding [1][2]. The bromine handle permits rapid diversification via Suzuki or Buchwald-Hartwig coupling without disturbing the fluorine substituent .

Development of Negative Dielectric Anisotropy Liquid Crystals

The compound serves as a key intermediate for synthesizing fluorocyclohexane derivatives claimed in U.S. Patent 6,056,895 for liquid-crystalline media [3]. The 4-fluoro substituent introduces a dipole moment orthogonal to the molecular long axis, which is essential for achieving negative dielectric anisotropy (Δε < 0) in vertically aligned LCD modes. 1-Bromo-4-fluorocyclohexane provides a straightforward entry point for attaching the alkyl or alkoxy side chains required for mesophase formation.

Sequential Functionalization for Complex Fluorinated Architectures

The 39 kcal/mol difference in bond dissociation energy between the C–Br and C–F bonds allows chemists to execute a two-step diversification sequence: first, activate the bromine for Grignard formation or cross-coupling to introduce a carbon-based fragment; second, exploit the C–F bond for late-stage fluorination or as a metabolically stable bioisostere . This sequential approach is more difficult to realize with 1,4-dichlorocyclohexane or 1-chloro-4-fluorocyclohexane due to the smaller reactivity gap between the two leaving groups.

Structure–Activity Relationship (SAR) Studies Requiring a Fluorine Scan

In drug discovery programs, replacing a hydrogen with fluorine is a common tactic to block metabolic hot spots while minimally perturbing steric bulk. 1-Bromo-4-fluorocyclohexane enables the systematic exploration of fluorination effects at the 4-position of a cyclohexyl ring through a common brominated intermediate. Researchers can compare the potency, metabolic stability, and lipophilicity of the fluorinated analog against the parent cyclohexyl and 4-chlorocyclohexyl derivatives, leveraging the distinct electronic properties of fluorine (A-value 0.25 kcal/mol vs. 0.43 for Cl and 1.75 for CH₃) [1][2].

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